Succinylacetone-13C5

Overview

Description

Succinylacetone is a chemical compound formed by the oxidation of glycine and is a precursor of methylglyoxal . It is a pathognomonic compound found in the urine of patients with tyrosinemia type 1, which is due to congenital deficiency of an enzyme, fumarylacetoacetate hydrolase .

Synthesis Analysis

Succinylacetone (SA) is used for the diagnosis and monitoring of patients with tyrosinemia type I (Tyr I). SA and 13C5-SA are oximated and extracted from urine with organic solvents, and then derivatized to form trimethylsilane (TMS) derivatives. TMS derivatives of SA and 13C5-SA are detected and quantified by GC-MS using selective ion monitoring (SIM) .Molecular Structure Analysis

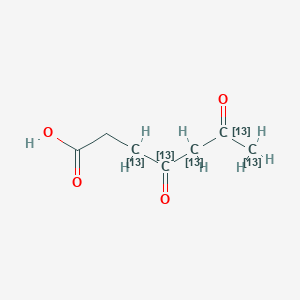

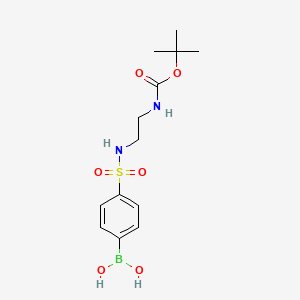

The molecular formula of Succinylacetone is C7H10O4 . The molar mass is 158.153 g·mol−1 .Chemical Reactions Analysis

Succinylacetone is a chemical compound that is formed by the oxidation of glycine and is a precursor of methylglyoxal . It is a pathognomonic compound found in the urine of patients with tyrosinemia type 1, which is due to congenital deficiency of an enzyme, fumarylacetoacetate hydrolase .Physical And Chemical Properties Analysis

The molecular formula of Succinylacetone is C7H10O4 . The molar mass is 158.153 g·mol−1 .Scientific Research Applications

Diagnosis and Monitoring of Tyrosinemia Type I

Succinylacetone (SA) is utilized in the diagnosis and monitoring of tyrosinemia type I (Tyr I), a genetic disorder. SA is notably elevated in the blood and urine of patients with Tyr I, making it a critical biomarker. Its concentration is usually higher in urine than in blood, which makes urinary testing more effective. The quantitation of SA in urine samples is conducted through gas chromatography-mass spectrometry (GC-MS) using Succinylacetone-13C5 as an internal standard. This method allows for a broad range of urinary SA concentrations to be covered, from 0.05 to 450 mmol/mol creatinine (Chen & Yu, 2016).

Nanomolar Range Determination in Amniotic Fluid and Plasma

Succinylacetone-13C5 is also used in a sensitive and accurate stable isotope dilution GC/MS assay for quantifying SA in plasma and amniotic fluid. This method is particularly beneficial in areas with a high prevalence of tyrosinemia type I, like Quebec. The assay involves a three-step sample treatment, which includes oximation, solvent extraction, and TMCS derivatization. It offers good precision and has a limit of quantification and detection as low as 3 and 1 nmol/L, respectively (Cyr et al., 2006).

Newborn Screening Applications

Succinylacetone-13C5 is instrumental in newborn screening for tyrosinemia type I. It has been included in a new assay that simultaneously determines acylcarnitines, amino acids, and SUAC in dried blood spots using mass spectrometry. This method is highly effective, allowing for rapid and cost-effective screening with minimal risk of false-negative results (Turgeon et al., 2008).

Therapeutic Drug Monitoring in Tyrosinemia Treatment

Succinylacetone-13C5 plays a role in therapeutic drug monitoring for patients with tyrosinemia type I undergoing treatment with nitisinone. A method has been developed for the simultaneous quantification of succinylacetone and nitisinone in plasma, which is crucial for effective treatment monitoring. The method utilizes a single-step derivatization process and has shown high sensitivity and stability, especially for succinylacetone (Sundberg et al., 2018).

Mechanism of Action

Target of Action

Succinylacetone-13C5, also known as 4,6-Dioxoheptanoic Acid-13C5 , is a stable isotope of Succinylacetone . The primary target of Succinylacetone-13C5 is delta-aminolevulinic acid dehydratase (ALAD) , an enzyme involved in the heme biosynthesis pathway .

Mode of Action

Succinylacetone-13C5 inhibits the activity of ALAD . This inhibition results in a profound decrease in the enzyme’s activity, leading to changes in the heme biosynthesis pathway .

Biochemical Pathways

The inhibition of ALAD by Succinylacetone-13C5 affects the heme biosynthesis pathway . This pathway is crucial for the production of heme, a component of hemoglobin, which is essential for oxygen transport in the body. The inhibition of ALAD leads to a decrease in heme production, affecting various downstream effects related to oxygen transport and utilization .

Result of Action

The inhibition of ALAD by Succinylacetone-13C5 leads to a decrease in heme production . This can result in various molecular and cellular effects, including changes in oxygen transport and utilization. It may also lead to the accumulation of precursors in the heme biosynthesis pathway, which can have additional effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4,6-dioxo(3,4,5,6,7-13C5)heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-5(8)4-6(9)2-3-7(10)11/h2-4H2,1H3,(H,10,11)/i1+1,2+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEPBHZLDUPIOD-JBSMRZEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)[13CH2][13C](=O)[13CH2]CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676144 | |

| Record name | 4,6-Dioxo(3,4,5,6,7-~13~C_5_)heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Succinylacetone-13C5 | |

CAS RN |

881835-86-5 | |

| Record name | 4,6-Dioxo(3,4,5,6,7-~13~C_5_)heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohepta[d]imidazol-2(1H)-one](/img/structure/B1661039.png)

![(4,8-Dimethoxynaphthalene-1,5-diyl)bis[(4-methylphenyl)methanone]](/img/structure/B1661044.png)

![4-[Ethoxy(imino)methyl]benzoic acid](/img/structure/B1661048.png)

![1-[3-(1,3-Dioxolan-2-yl)phenyl]methanamine](/img/structure/B1661058.png)